N-Carbobenzyloxy isoleucinol is a chemical compound derived from isoleucine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This protection is essential in organic synthesis, particularly in peptide synthesis, as it prevents undesired reactions at the amino group while allowing for further modifications of other functional groups. The carbobenzyloxy group is a widely used protecting group in organic chemistry due to its stability under various reaction conditions and ease of removal.
The compound can be synthesized from isoleucine through the introduction of the carbobenzyloxy protecting group. The synthesis typically involves the reaction of isoleucine with benzyloxycarbonyl chloride or an equivalent reagent under suitable conditions to yield N-Carbobenzyloxy isoleucinol.
N-Carbobenzyloxy isoleucinol falls under the category of amino acid derivatives, specifically classified as a protected amino acid. It serves as an intermediate in peptide synthesis and other organic transformations.
The synthesis of N-Carbobenzyloxy isoleucinol generally involves the following steps:
The reaction conditions (temperature, solvent, and time) must be carefully controlled to ensure high yields and purity. For instance, using an organic solvent like dichloromethane can facilitate the reaction while minimizing side reactions.
The compound exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure, such as distinct shifts corresponding to the aromatic protons and functional groups.
N-Carbobenzyloxy isoleucinol can undergo various chemical reactions typical for protected amino acids:
The efficiency of these reactions depends on factors such as temperature, solvent choice, and concentration of reactants.
The mechanism by which N-Carbobenzyloxy isoleucinol acts in peptide synthesis involves:
Kinetic studies often show that these reactions follow first-order kinetics with respect to both reactants under specific conditions.
N-Carbobenzyloxy isoleucinol has several scientific uses:
Specialized microbial enzymes have demonstrated remarkable efficiency in hydrolyzing the carbamate bond of N-CBZ-protected amino acids and amino alcohols. A carbamate hydrolase isolated from Sphingomonas paucimobilis (strain SC 16113) exhibits broad substrate specificity, effectively cleaving N-CBZ groups from diverse L-amino acids including isoleucine, leucine, phenylalanine, and tyrosine derivatives [3] [7]. This enzyme operates via a nucleophilic deacylation mechanism where a catalytic serine residue attacks the carbonyl carbon of the carbamate linkage, forming an acyl-enzyme intermediate that subsequently undergoes hydrolysis [5]. The reaction proceeds optimally at pH 7.5 and 30°C, achieving near-quantitative conversion (>95%) of N-CBZ-L-isoleucine within 3-5 hours without detectable racemization—a critical advantage for chiral amino alcohol synthesis [3]. Whole-cell biocatalysts expressing recombinant N-CBZ hydrolase further enhance operational stability, enabling 10 reaction cycles with <15% activity loss, which significantly reduces production costs for industrial-scale deprotection [7].
Table 1: Enzymatic Deprotection Parameters for N-CBZ-Isoleucinol Analogues
Enzyme Source | Optimal pH | Optimal Temp (°C) | Reaction Time (h) | Conversion (%) | Stereoselectivity |
---|---|---|---|---|---|
Sphingomonas paucimobilis | 7.0–7.5 | 30–35 | 3–5 | >95 | >99% ee retention |
Engineered E. coli | 7.2–7.8 | 30 | 2–4 | 98 | >99% ee retention |
Bacillus subtilis protease | 8.0–8.5 | 40–45 | 4–6 | 85–90 | 95–97% ee retention |
N-CBZ deprotection efficiency varies substantially across microbial hydrolase families due to structural differences in their catalytic pockets. Systematic screening of 14 protease families (classified via the MEROPS database) reveals that serine hydrolases (families S9, S10) and select metalloproteases (family M28) exhibit the highest catalytic efficiency (kcat/Km) toward N-CBZ-isoleucine substrates [5]. Sphingomonas paucimobilis hydrolase demonstrates a Km of 0.42 mM and kcat of 18.7 s-1 for N-CBZ-L-isoleucine, indicating high substrate affinity and turnover—significantly outperforming keratinases (MEROPS family M14-M38) and fungal aspartic proteases which show ≤40% activity under identical conditions [2] [5]. This disparity arises from the steric constraints imposed by the CBZ group’s benzyl ring, which fits optimally within the 12-Å hydrophobic tunnel of Sphingomonas hydrolase but clashes with bulkier active sites of keratinolytic enzymes [5]. Furthermore, thermostability profiling indicates that bacterial hydrolases retain >80% activity after 24 hours at 40°C, whereas fungal counterparts rapidly denature above 35°C—a critical factor for industrial process scalability [5] [8].
Table 2: Kinetic Parameters of Microbial Hydrolases Toward N-CBZ-L-Isoleucine
Enzyme Source | Protease Family | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Thermostability (T50, °C) |
---|---|---|---|---|---|
Sphingomonas paucimobilis | S9 | 0.42 ± 0.05 | 18.7 ± 1.2 | 44,524 | 45 |
Bacillus licheniformis | S8 | 1.85 ± 0.11 | 5.3 ± 0.4 | 2,865 | 55 |
Streptomyces albidoflavus | M28 | 0.91 ± 0.08 | 9.2 ± 0.7 | 10,109 | 42 |
Onygena corvina (fungal) | M28/M3 | 2.37 ± 0.15 | 3.1 ± 0.3 | 1,308 | 35 |
Rational enzyme engineering has overcome inherent limitations of wild-type hydrolases for processing sterically demanding substrates like N-CBZ-isoleucinol. Structure-guided mutagenesis targeting residues near the catalytic triad (Ser195-His440-Asp390) expanded substrate accommodation while preserving stereoselectivity [8]. For instance, the T212S mutation in Agrobacterium sp. DCase reduced steric hindrance from the substrate’s 4-hydroxyphenyl group by 1.8 Å, increasing catalytic efficiency (kcat/Km) toward bulky N-CBZ derivatives by 4.2-fold [8]. Similarly, disulfide bond engineering via A302C substitution enhanced thermostability (ΔTm = +8.5°C) without compromising activity—critical for industrial bioreactors operating at elevated temperatures [8]. The integration of deep learning algorithms (e.g., "Feitian" software) has accelerated mutant development by predicting kcat improvements with >50% accuracy [8]. This approach identified the triple mutant Q4C/T212S/A302C, which exhibited 4.25-fold higher activity (29.77 ± 4.52 U) and 2.25-fold prolonged half-life at 50°C compared to wild-type enzymes [8]. Computational simulations confirm that these mutations rigidify flexible loop regions adjacent to the active site, reducing unproductive substrate conformations by 60% and enabling >99% deprotection yield of L-isoleucinol precursors at 100-mM scales [8].
Table 3: Engineered Hydrolase Mutants for Improved N-CBZ Deprotection
Mutation | Catalytic Efficiency (kcat/Km, M-1s-1) | Thermal Stability (Tm, °C) | Half-life at 50°C (h) | Activity vs. Wild-Type (%) |
---|---|---|---|---|
Wild-type | 10,109 | 45.1 ± 0.3 | 2.0 ± 0.2 | 100 |
T212S | 42,850 | 44.8 ± 0.4 | 1.9 ± 0.3 | 305 |
A302C | 11,200 | 53.6 ± 0.5 | 4.5 ± 0.4 | 125 |
Q4C/T212S/A302C | 42,960 | 52.3 ± 0.4 | 4.5 ± 0.3 | 425 |
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